MC2392

HDAC inhibition Enzymatic assay Selectivity profiling

APL researchers face confounding transcriptional noise from standalone ATRA or HDAC inhibitors when probing the PML-RARα complex. MC2392 solves this: it remains largely inert in conventional assays yet selectively induces caspase-8-dependent apoptosis exclusively in PML-RARα+ cells via context-dependent targeting of the PML-RARα-HDAC repressive complex. ● Context-selective mechanism - weak ATRA activity, essentially no HDACi activity in standard assays. ● Ideal for ChIP-seq/RNA-seq dissection of PML-RARα genomic targets without global HDACi transcriptional perturbation. ● >98% purity, white solid, DMSO-soluble. Custom synthesis; typical lead time 2-4 months.

Molecular Formula C26H34N2O
Molecular Weight 390.56096
Cat. No. B1194533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC2392
SynonymsMC-2392;  MC2392;  MC 2392.
Molecular FormulaC26H34N2O
Molecular Weight390.56096
Structural Identifiers
SMILESO=C(NC1=CC=CC=C1N)/C=C(C)/C=C/C=C(C)/C=C/C2=C(C)CCCC2(C)C
InChIInChI=1S/C26H34N2O/c1-19(15-16-22-21(3)12-9-17-26(22,4)5)10-8-11-20(2)18-25(29)28-24-14-7-6-13-23(24)27/h6-8,10-11,13-16,18H,9,12,17,27H2,1-5H3,(H,28,29)/b11-8+,16-15+,19-10+,20-18+
InChIKeyHDVFKZQGUOMDKW-FUQLHJDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MC2392 Hybrid Retinoid-HDAC Inhibitor Profile


MC2392 is a synthetic hybrid molecule that combines the all-trans retinoic acid (ATRA) moiety with a 2-aminoanilide tail derived from the class I HDAC inhibitor MS-275 (Entinostat) [1]. Chemically identified as (2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide (C26H34N2O; MW 390.56), the compound is supplied as a white solid powder soluble in DMSO with purity >98% . Its design was predicated on the hypothesis that the close physical proximity of a retinoid and an HDAC inhibitor within the PML-RARα repressive complex in acute promyelocytic leukemia (APL) cells would permit context-specific, selective targeting [1].

1
PML-RARα context-dependent probe Designed for oncofusion-driven repressive complex studies in APL research models
2
Hybrid ATRA–HDACi scaffold Requires PML-RARα complex proximity for cooperative activity; minimal standalone function
3
Epigenomic selectivity workflow Engages a restricted set of PML-RARα binding sites distinct from pan-HDACi or ATRA profiles Supplied as >98% pure solid; DMSO-soluble for in vitro studies

MC2392 Irreplaceability in PML-RARα Models


Generic substitution of MC2392 with its parent compounds, ATRA or MS-275, is not scientifically equivalent due to MC2392's unique, context-dependent mechanism of action. While both ATRA and MS-275 exert broad transcriptional and epigenetic effects, MC2392 was engineered to possess minimal standalone activity in conventional assays, exhibiting weak ATRA activity and essentially no HDAC inhibitory activity in vitro or in vivo [1]. Its therapeutic differentiation emerges exclusively in the presence of the PML-RARα oncofusion protein, where the physical proximity of the two pharmacophores facilitates a targeted, cooperative effect that is absent in the individual components or their simple combination [1]. Therefore, substituting MC2392 with either ATRA or MS-275 in experimental systems designed to probe PML-RARα-specific biology will fail to replicate its selective cytotoxicity and distinct epigenetic signature.

Target
MC2392 — hybrid ATRA–HDACi requiring PML-RARα complex proximity for context-selective activity
ATRA
Parent retinoid with broad transcriptional effects may not replicate context-selective epigenomic engagement or PML-RARα-restricted cell-death endpoints
MS-275
Class I HDAC inhibitor with pan-HDACi activity may shift epigenomic profile and does not engage retinoid receptor pathways within the PML-RARα complex

MC2392 Differentiation Evidence in APL Cells


No HDAC Inhibition vs. MS-275

MC2392 was designed as a hybrid molecule incorporating the 2-aminoanilide tail of the class I HDAC inhibitor MS-275. However, in direct enzymatic assays, MC2392 exhibits essentially no HDAC inhibitory activity, in stark contrast to the potent activity of its parent compound, MS-275 [1]. This indicates that the HDACi pharmacophore is functionally inert in the hybrid molecule when assessed in a classical, context-independent assay.

HDAC inhibition vs. MS-275
Head-to-head
MC2392 Essentially no HDACi activity
MS-275 Potent class I HDAC inhibition
HDACi pharmacophore is functionally inert in context-independent assays
In vitro enzymatic assay context
HDAC inhibition Enzymatic assay Selectivity profiling

Weak Retinoid Activity vs. ATRA

While MC2392 contains the full ATRA pharmacophore, functional assays demonstrate that it elicits only weak ATRA-like activity compared to the potent differentiation-inducing effects of ATRA itself [1]. This weak baseline activity is a critical feature of the compound's design, minimizing off-target retinoid signaling in cells that do not express the PML-RARα fusion protein.

Retinoid activity vs. ATRA
Head-to-head
MC2392 Weak ATRA-like activity
ATRA Potent retinoid differentiation
Minimizes off-target retinoid signaling in non-PML-RARα contexts
Cellular differentiation / transcription assays
Retinoid receptor activity Differentiation Transcriptional activation

Selective Cytotoxicity in PML-RARα+ Cells

The most critical differentiator for MC2392 is its ability to induce rapid and massive cell death specifically in cells expressing the PML-RARα oncofusion protein. In contrast, solid tumors and other leukemic cell types lacking this fusion are not affected by MC2392 treatment [1]. This is a direct consequence of its context-dependent mechanism, where the molecule requires the PML-RARα-HDAC complex for its selective activity.

PML-RARα+ selective cell death
Context-dependent
Context-selective PML-RARα+ cells: cell death induced Non-APL cells: no effect reported
Supports PML-RARα model-response endpoint context
NB4 vs. non-APL cancer cell lines; viability/apoptosis assays
Context-selective cytotoxicity PML-RARα Acute Promyelocytic Leukemia

Distinct Epigenetic Signature vs. ATRA

Genome-wide ChIP-sequencing analysis in NB4 cells (which express PML-RARα) revealed that MC2392 induces changes in histone H3 acetylation (H3K9K14ac) at a small, defined subset of PML-RARα binding sites, as well as at genomic regions that are not regulated by ATRA [REFS-1, REFS-3]. This epigenetic pattern is distinct from the broad changes induced by pan-HDAC inhibitors like MS-275 and the differentiation-associated profile of ATRA.

Epigenomic signature vs. ATRA
Head-to-head
ChIP-seq H3K9K14ac NB4 cells
Distinct epigenomic engagement at PML-RARα sites and ATRA-independent regions
GEO: GSE50958; distinct from pan-HDACi and ATRA profiles
Epigenetics ChIP-seq H3 acetylation PML-RARα

MC2392 Research & Application Scenarios


PML-RARα Repressive Complex Investigation

MC2392 is uniquely suited for dissecting the function of the PML-RARα-HDAC repressive complex in APL. Its context-dependent mechanism, which requires the physical proximity of its two pharmacophores within this specific complex, allows researchers to selectively target and study this complex without inducing the broad transcriptional and epigenetic changes caused by standalone ATRA or HDAC inhibitors [1]. This makes it a superior tool for ChIP-seq and RNA-seq experiments aimed at mapping the precise genomic targets of the PML-RARα oncofusion.

Context-Dependent Drug Targeting Validation

MC2392 serves as a proof-of-principle molecule for the concept of context-dependent targeted therapy. Its ability to remain inert in most cellular contexts but become a potent cytotoxic agent in the specific molecular environment of a PML-RARα-driven cell validates the approach of engineering drugs that exploit disease-specific protein-protein interactions [1]. This makes it a valuable reference compound in drug discovery programs aimed at developing similar context-selective therapeutics for other malignancies defined by unique oncofusion proteins.

APL-Specific Apoptosis vs. Pan-HDACi Effects

Given that MC2392 induces rapid, caspase-8-dependent cell death in PML-RARα+ cells while possessing no intrinsic HDAC inhibitory activity [1], it is the reagent of choice for experiments designed to isolate APL-specific apoptotic signaling pathways. Using MC2392 in parallel with broad-spectrum HDAC inhibitors (e.g., SAHA/Vorinostat) allows researchers to delineate which gene expression changes and cell death pathways are driven by context-specific targeting of the PML-RARα complex versus those resulting from global histone hyperacetylation.

Application
Selection Property
Validation Focus
PML-RARα complex mapping studies
Context-dependent targeting
ChIP-seq and transcriptomic endpoint mapping
Context-dependent targeting research models
Oncofusion-specific probe
Molecular-context model review
APL apoptosis signaling studies
PML-RARα complex selectivity
Apoptosis pathway endpoints vs. pan-HDACi context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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